Cas no 1702227-70-0 (1-(5-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine)

1-(5-Chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine is a specialized heterocyclic compound featuring a 1,2,4-triazole core substituted with an amine group and a (5-chloro-2-fluorophenyl)methyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both chloro and fluoro substituents enhances its electronic properties, making it a versatile intermediate for further functionalization. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, particularly in the development of biologically active molecules. The compound's stability and purity make it suitable for research and industrial-scale synthesis, offering a reliable building block for advanced chemical derivatization.
1-(5-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine structure
1702227-70-0 structure
Product name:1-(5-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine
CAS No:1702227-70-0
MF:C9H8ClFN4
MW:226.638023376465
CID:6425030
PubChem ID:103046536

1-(5-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine
    • 1-[(5-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
    • 1702227-70-0
    • EN300-1105597
    • Inchi: 1S/C9H8ClFN4/c10-7-1-2-8(11)6(3-7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14)
    • InChI Key: KOFSOQGLWRPRTD-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=C1)CN1C=NC(N)=N1)F

Computed Properties

  • Exact Mass: 226.0421521g/mol
  • Monoisotopic Mass: 226.0421521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 56.7Ų

1-(5-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1105597-0.25g
1-[(5-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1702227-70-0 95%
0.25g
$642.0 2023-10-27
Enamine
EN300-1105597-1.0g
1-[(5-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1702227-70-0
1g
$1014.0 2023-06-10
Enamine
EN300-1105597-10g
1-[(5-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1702227-70-0 95%
10g
$3007.0 2023-10-27
Enamine
EN300-1105597-0.05g
1-[(5-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1702227-70-0 95%
0.05g
$587.0 2023-10-27
Enamine
EN300-1105597-5.0g
1-[(5-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1702227-70-0
5g
$2940.0 2023-06-10
Enamine
EN300-1105597-10.0g
1-[(5-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1702227-70-0
10g
$4360.0 2023-06-10
Enamine
EN300-1105597-0.1g
1-[(5-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1702227-70-0 95%
0.1g
$615.0 2023-10-27
Enamine
EN300-1105597-0.5g
1-[(5-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1702227-70-0 95%
0.5g
$671.0 2023-10-27
Enamine
EN300-1105597-2.5g
1-[(5-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1702227-70-0 95%
2.5g
$1370.0 2023-10-27
Enamine
EN300-1105597-5g
1-[(5-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1702227-70-0 95%
5g
$2028.0 2023-10-27

Additional information on 1-(5-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine

Comprehensive Overview of 1-(5-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine (CAS No. 1702227-70-0)

The compound 1-(5-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine (CAS No. 1702227-70-0) is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. This molecule, characterized by its unique triazole core and substituted phenyl ring, is part of a growing class of heterocyclic compounds known for their broad biological activity. Researchers are particularly interested in its potential applications due to the presence of both chloro and fluoro substituents, which often enhance metabolic stability and binding affinity in target interactions.

In recent years, the demand for 1,2,4-triazole derivatives has surged, driven by their versatility in drug discovery and crop protection. The 1-(5-chloro-2-fluorophenyl)methyl moiety in this compound is a key structural feature that aligns with current trends in fragment-based drug design. This approach, widely discussed in AI-driven drug discovery platforms, emphasizes the importance of small, functionalized building blocks for optimizing lead compounds. The amine group at the 3-position further enhances its reactivity, making it a valuable intermediate for synthesizing more complex molecules.

From a synthetic chemistry perspective, CAS No. 1702227-70-0 exemplifies the convergence of medicinal chemistry and green chemistry principles. Laboratories are increasingly adopting microwave-assisted synthesis and flow chemistry techniques to produce such compounds with higher yields and lower environmental impact. These methods resonate with the global push for sustainable chemical manufacturing, a topic frequently searched in academic and industrial forums.

The pharmacological potential of 1H-1,2,4-triazol-3-amine derivatives is another area of intense exploration. Preliminary studies suggest that this class of compounds may interact with enzyme targets such as kinases or cytochrome P450 isoforms, though specific data for 1702227-70-0 remains proprietary in many cases. This ambiguity has sparked discussions in open-access chemistry databases about the need for more transparent structure-activity relationship (SAR) data.

In agrochemical applications, the 5-chloro-2-fluorophenyl subunit is noteworthy for its potential role in developing novel pesticide intermediates. With rising concerns about pest resistance and environmental persistence of traditional agrochemicals, researchers are scrutinizing halogenated triazoles as possible alternatives. The European Chemicals Agency (ECHA) and similar regulatory bodies have flagged such compounds for detailed ecotoxicity profiling, reflecting broader societal interest in safer crop protection solutions.

Analytical characterization of 1-(5-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine typically involves advanced techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy. These methods are critical for verifying purity and structure, especially given the compound's potential as a reference standard in quality control workflows. The proliferation of high-throughput screening technologies has further amplified demand for well-characterized small molecules like this.

Supply chain dynamics for CAS 1702227-70-0 reflect broader trends in fine chemicals distribution. Specialty chemical suppliers increasingly emphasize just-in-time inventory models and blockchain-tracked shipments to ensure material integrity—a response to growing customer queries about compound traceability in peer-reviewed publications.

Looking ahead, the scientific community anticipates expanded applications for 1,2,4-triazole-3-amines in material science, particularly in designing metal-organic frameworks (MOFs) and polymeric catalysts. The electron-rich nature of the triazole ring, combined with the steric effects of the chloro-fluorophenyl group, could enable novel coordination geometries in catalytic systems.

For researchers handling this compound, proper storage conditions (typically anhydrous environments at controlled temperatures) and handling protocols are essential to maintain stability. These operational considerations are increasingly addressed in electronic lab notebooks (ELNs) and laboratory information management systems (LIMS), underscoring the digital transformation of chemical research.

In summary, 1-(5-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine represents a multifaceted chemical asset with cross-disciplinary relevance. Its evolving role in precision medicine, smart agriculture, and advanced materials positions it as a compound to watch in coming years, with research outputs likely to address many currently trending scientific inquiries.

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